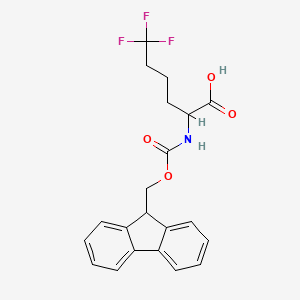

N-Fmoc-6,6,6-trifluoro-L-norleucine

CAS No.:

Cat. No.: VC16527010

Molecular Formula: C21H20F3NO4

Molecular Weight: 407.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H20F3NO4 |

|---|---|

| Molecular Weight | 407.4 g/mol |

| IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-6,6,6-trifluorohexanoic acid |

| Standard InChI | InChI=1S/C21H20F3NO4/c22-21(23,24)11-5-10-18(19(26)27)25-20(28)29-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,25,28)(H,26,27) |

| Standard InChI Key | RVXLFAQYYCBCAT-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCC(F)(F)F)C(=O)O |

Introduction

Chemical Structure and Functional Significance

N-Fmoc-6,6,6-trifluoro-L-norleucine (C₂₁H₁₈F₃NO₄) features a norleucine backbone substituted with a CF₃ group at the sixth carbon and an Fmoc group at the α-amino position. The trifluoromethyl group introduces steric and electronic effects that mimic the hydrophobic side chain of leucine while conferring resistance to enzymatic degradation . The L-configuration ensures compatibility with ribosomal peptide synthesis, making it indispensable for constructing biologically active peptides.

The Fmoc group provides temporary protection during solid-phase peptide synthesis (SPPS), allowing selective deprotection under mild basic conditions. This dual functionality—structural mimicry and synthetic versatility—underpins its prominence in drug design .

Asymmetric Synthesis via Chiral Ni(II) Complexes

Alkylation of Glycine Schiff Base Complexes

The synthesis begins with the formation of a chiral Ni(II) complex derived from glycine and a tridentate Schiff base ligand, such as (S)-N-(2-benzoylphenyl)-1-(benzyl)prolinamide . This complex undergoes alkylation with 1,1,1-trifluoro-4-iodobutane under basic conditions (e.g., NaOMe/MeOH), yielding diastereomerically enriched products.

Table 1: Key Alkylation Reaction Conditions

The reaction proceeds via a radical or nucleophilic pathway, with the chiral ligand dictating the stereochemical outcome. The major diastereomer, (S,2S)-6, exhibits a positive optical rotation ([α]²⁵D = +2616), confirming the desired (S)-configuration at the α-carbon .

Disassembly of Ni(II) Complex and Fmoc Protection

Following alkylation, the Ni(II) complex is disassembled using 3N HCl in dimethoxyethane (DME) at 50–60°C, releasing the free amino acid (S)-1 and recovering the chiral ligand as its hydrochloride salt . Subsequent treatment with Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester) in acetonitrile/water installs the Fmoc group, affording the final product in 75–94% yield .

Table 2: Disassembly and Protection Conditions

| Step | Conditions | Yield | Source |

|---|---|---|---|

| Ni(II) Complex Hydrolysis | 3N HCl, DME, 50–60°C, 2 hours | 80–87% | |

| Fmoc Protection | Fmoc-OSu, Na₂H₂EDTA, MeCN/H₂O, 16h | 94% |

Physicochemical Properties

Spectroscopic Characterization

-

¹H NMR (400 MHz, CD₃OD): δ 7.77–7.79 (m, 2H, Fmoc aromatic), 7.64–7.69 (m, 2H, Fmoc), 4.36–4.37 (m, 2H, Fmoc-CH₂), 2.18–2.23 (m, 2H, β-CH₂), 1.92–1.95 (m, 1H, γ-CH), 1.64–1.77 (m, 2H, δ-CH₂) .

-

Melting Point: 229–231°C (Ni(II) complex); 152–154°C (free amino acid) .

Stability and Solubility

The CF₃ group enhances lipophilicity (logP ≈ 2.8), improving membrane permeability. The compound is stable under SPPS conditions but susceptible to strong acids or bases due to the Fmoc group .

Applications in Drug Design and Peptide Engineering

Bioisosteric Replacement of Leucine

N-Fmoc-6,6,6-trifluoro-L-norleucine replaces leucine in peptides to enhance metabolic stability and binding affinity. For example, in kinase inhibitors, the CF₃ group reduces off-target interactions by minimizing hydrophobic interactions with non-catalytic pockets .

Protein Structural Studies

Incorporating this amino acid into proteins via site-specific mutagenesis allows researchers to probe hydrophobic core packing and fluorine-specific interactions using ¹⁹F NMR .

Large-Scale Therapeutic Peptide Production

The recyclability of the chiral Ni(II) complex ligand enables cost-effective synthesis of multi-kilogram quantities, meeting industrial demands for peptide-based therapeutics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume